molecular formula C13H20N4O2S B6636374 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea

Cat. No. B6636374
M. Wt: 296.39 g/mol
InChI Key: BQAIQRVRDMUIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 selectively inhibits the activity of BTK, an enzyme that plays a critical role in the development and function of B-cells. By inhibiting BTK, TAK-659 can block the activation of B-cells and prevent the production of antibodies that contribute to the progression of certain diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, resulting in a decrease in B-cell activation and antibody production. This compound has also been found to reduce the production of inflammatory cytokines and improve immune function.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. However, the use of TAK-659 in lab experiments may be limited by its low solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for the study of TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another potential direction is the exploration of combination therapies that incorporate TAK-659 with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 1-tert-butyl-3-(4-methyl-1,3-thiazol-2-yl)urea with 1-chloro-3-(3-oxo-1-tert-butyl-5-pyrrolidinyl)propane under basic conditions. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and survival of cancer cells, reducing inflammation, and improving immune function.

properties

IUPAC Name

1-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-8-7-20-12(14-8)16-11(19)15-9-5-10(18)17(6-9)13(2,3)4/h7,9H,5-6H2,1-4H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAIQRVRDMUIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea

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